Mal-PEG2-Gly-Gly-Phe-Gly-Exatecan
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Overview
Description
Mal-PEG2-Gly-Gly-Phe-Gly-Exatecan is a drug-linker conjugate used in the synthesis of antibody-drug conjugates (ADCs) for cancer research . This compound consists of Exatecan, a potent topoisomerase I inhibitor, and a linker composed of polyethylene glycol (PEG) and a peptide sequence (Gly-Gly-Phe-Gly) . The linker is designed to be stable in circulation and cleavable by lysosomal enzymes within tumor cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mal-PEG2-Gly-Gly-Phe-Gly-Exatecan involves several steps:
Synthesis of the Linker: The linker is synthesized by sequentially coupling the amino acids glycine, phenylalanine, and glycine to a polyethylene glycol (PEG) backbone.
Conjugation with Exatecan: The linker is then conjugated to Exatecan through a maleimide group, forming the final compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Peptide Synthesis: Automated peptide synthesizers are used to produce the peptide linker in bulk.
Purification: The synthesized linker is purified using high-performance liquid chromatography (HPLC).
Conjugation and Final Purification: The linker is conjugated to Exatecan, and the final product is purified to achieve high purity levels
Chemical Reactions Analysis
Types of Reactions
Mal-PEG2-Gly-Gly-Phe-Gly-Exatecan undergoes several types of chemical reactions:
Hydrolysis: The peptide bonds in the linker can be hydrolyzed by lysosomal enzymes.
Reduction: The maleimide group can undergo reduction reactions.
Substitution: The maleimide group can also participate in substitution reactions with thiol groups
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using lysosomal enzymes.
Reduction: Reducing agents such as dithiothreitol (DTT).
Substitution: Thiol-containing compounds for substitution reactions
Major Products
Hydrolysis: Cleavage of the peptide linker, releasing Exatecan.
Reduction: Reduced maleimide derivatives.
Substitution: Thiol-substituted derivatives
Scientific Research Applications
Mal-PEG2-Gly-Gly-Phe-Gly-Exatecan is primarily used in the synthesis of antibody-drug conjugates (ADCs) for cancer research . Its applications include:
Chemistry: Used as a building block for synthesizing ADCs.
Biology: Studied for its stability and cleavage properties in biological systems.
Medicine: Investigated for its potential in targeted cancer therapy.
Industry: Utilized in the production of ADCs for preclinical and clinical research
Mechanism of Action
Mal-PEG2-Gly-Gly-Phe-Gly-Exatecan exerts its effects through the following mechanism:
Targeting Tumor Cells: The ADC targets specific antigens on tumor cells.
Internalization and Cleavage: The ADC is internalized by the tumor cell, and the linker is cleaved by lysosomal enzymes.
Release of Exatecan: Exatecan is released within the tumor cell, inhibiting topoisomerase I and inducing cell death
Comparison with Similar Compounds
Similar Compounds
Mal-PEG2-Gly-Gly-Phe-Gly-Deruxtecan: Another ADC linker conjugate with similar properties.
Mal-PEG2-Gly-Gly-Phe-Gly-Doxorubicin: A conjugate with the chemotherapeutic agent doxorubicin.
Uniqueness
Mal-PEG2-Gly-Gly-Phe-Gly-Exatecan is unique due to its specific combination of Exatecan and the cleavable peptide linker, which provides stability in circulation and targeted release within tumor cells .
Properties
Molecular Formula |
C57H65FN10O15 |
---|---|
Molecular Weight |
1149.2 g/mol |
IUPAC Name |
4-[[2-[[(2S)-2-[[2-[[2-[3-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]propanoylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]butanamide |
InChI |
InChI=1S/C57H65FN10O15/c1-3-57(80)37-25-42-53-35(30-68(42)55(78)36(37)31-83-56(57)79)52-39(12-11-34-32(2)38(58)26-40(66-53)51(34)52)64-45(71)10-7-17-59-46(72)28-63-54(77)41(24-33-8-5-4-6-9-33)65-48(74)29-62-47(73)27-61-44(70)16-20-81-22-23-82-21-18-60-43(69)15-19-67-49(75)13-14-50(67)76/h4-6,8-9,13-14,25-26,39,41,80H,3,7,10-12,15-24,27-31H2,1-2H3,(H,59,72)(H,60,69)(H,61,70)(H,62,73)(H,63,77)(H,64,71)(H,65,74)/t39-,41-,57-/m0/s1 |
InChI Key |
ZBYJQVQMEUURFL-APCOEFGTSA-N |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)CCCNC(=O)CNC(=O)[C@H](CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCOCCOCCNC(=O)CCN8C(=O)C=CC8=O)O |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)CCCNC(=O)CNC(=O)C(CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCOCCOCCNC(=O)CCN8C(=O)C=CC8=O)O |
Origin of Product |
United States |
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